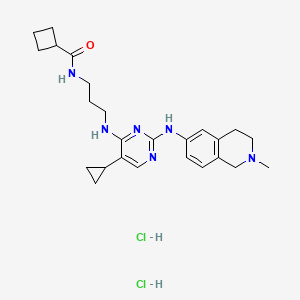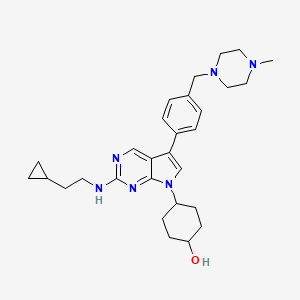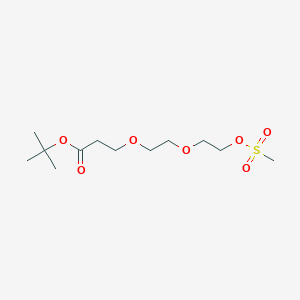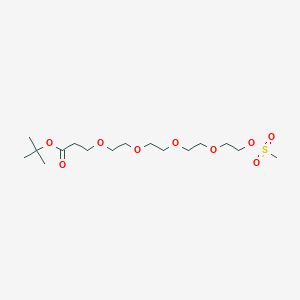
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
Übersicht
Beschreibung
“N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of “N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” involves the use of a hydrophilic PEG spacer to increase solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of “N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” is C15H31NO6 . It has a molecular weight of 321.41 g/mol .Chemical Reactions Analysis
“N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” is a heterobifunctional, PEGylated crosslinker that features an amino group at one end and a t-butyl-protected carboxyl group at the other . The carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
“N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” is a liquid with a refractive index of 1.4508 . It has a density of 1.04479 g/mL . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Bioconjugation
Bioconjugation: refers to the chemical strategy to form a stable covalent link between two molecules, one of which is typically a biomolecule. N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) serves as a heterobifunctional crosslinker . It has an amino group at one end and a t-butyl-protected carboxyl group at the other. This structure allows for selective binding to target molecules, making it ideal for attaching drugs to antibodies or other proteins.
Drug Delivery Systems
In drug delivery systems , the compound’s hydrophilic PEG linker enhances solubility and biocompatibility . This property is crucial for creating effective drug delivery vehicles that can circulate in the body without rapid clearance, allowing for targeted therapy with reduced side effects.
Synthesis of Small Molecules
The compound is used as a building block in the synthesis of small molecules . Its functional groups are reactive towards a variety of chemical entities, enabling the creation of complex molecules with potential therapeutic applications.
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs): are an emerging class of biopharmaceuticals. N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) can be incorporated synthetically into ADCs, where the antibody part targets specific cancer cells, and the drug part, linked via the PEGylated compound, exerts the cytotoxic effect .
Proteolysis-Targeting Chimeras (PROTACs)
The compound plays a role in the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are molecules that induce the degradation of specific proteins. The bifunctional nature of the compound allows for the attachment of a ligand that binds to the target protein and a ligand for an E3 ubiquitin ligase, leading to the protein’s ubiquitination and subsequent degradation.
Real-Time Monitoring of Biological Processes
Lastly, it is used in real-time monitoring of biological processes . For example, it can be attached to probes that monitor the pH within vesicles along the endocytic pathway. This application is vital for understanding cellular trafficking and the intracellular fate of therapeutics.
Wirkmechanismus
Target of Action
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester), also known as N-(Amino-PEG4)-N-bis(PEG4-Boc), is a heterobifunctional PEGylated crosslinker . It features an amino group at one end and a t-butyl-protected carboxyl group at the other . This compound is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are designed to target specific proteins for degradation .
Mode of Action
The mode of action of this compound is based on its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The amino group of N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) can react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80N2O16/c1-39(2,3)57-37(43)7-13-45-19-25-51-31-34-54-28-22-48-16-10-42(12-18-50-24-30-56-36-33-53-27-21-47-15-9-41)11-17-49-23-29-55-35-32-52-26-20-46-14-8-38(44)58-40(4,5)6/h7-36,41H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYQXCFGWDQGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100884 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
845.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) | |
CAS RN |
2093153-97-8 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)




![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)
![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)
![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
methanone](/img/structure/B609350.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

